molecular formula C18H17N5O2 B5501833 7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Katalognummer B5501833
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: XFROTQQTUSRDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one" typically involves multistep reactions, starting from basic heterocyclic scaffolds. For example, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were synthesized through a series of heterocyclization, nucleophilic displacement, and cyclocondensation reactions (Davoodnia et al., 2008). These methods highlight the complexity and the tailored approach needed for the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of multiple fused heterocyclic rings. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used for structural characterization. For instance, the structure of a similar compound, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, was elucidated using X-ray diffraction and a variety of spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the various heterocyclic rings, enabling a range of chemical transformations. For example, triazolo[4,3-a]pyrimidines were prepared from thiazolo[3,2-a]pyrimidines via a reduction process that induced a rearrangement, showcasing the dynamic chemical behavior of these molecules under certain conditions (Lashmanova et al., 2019).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Characterization

  • Synthetic Methodologies

    Various synthetic methodologies have been developed for the preparation of triazolopyrimidines and related heterocycles. For example, triazolo[4,3-a]pyrimidines were synthesized through the reduction of thiazolopyrimidines, highlighting a method for rearranging thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines (Lashmanova et al., 2019). Additionally, novel pyrido and thiazolotriazolopyridines have been synthesized starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, showcasing the diversity in synthetic approaches (El‐Kazak & Ibrahim, 2013).

  • Structural Analysis and Characterization

    The structures of synthesized compounds have been characterized using various spectroscopic techniques. For instance, the structure of a specific triazolopyrimidine derivative was confirmed by X-ray crystallography, demonstrating the precision in structural elucidation of these complex molecules (Davoodnia et al., 2008).

Biological Applications

  • Antimicrobial Activity

    The antimicrobial activity of triazolopyrimidine derivatives has been a significant area of research. Compounds incorporating the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial properties. For example, a series of novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety were synthesized and showed promising antimicrobial activity (Abu‐Hashem & Gouda, 2017).

  • Antituberculous Activity

    Some derivatives have been explored for their potential as antituberculous agents. Structural analogs of known antituberculous compounds were synthesized and evaluated, highlighting the role of triazolopyrimidines in the development of new treatments for tuberculosis (Titova et al., 2019).

Eigenschaften

IUPAC Name

11-(4-ethylphenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-3-12-4-6-13(7-5-12)22-9-8-15-14(17(22)24)10-19-18-20-16(11-25-2)21-23(15)18/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFROTQQTUSRDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.